molecular formula C10H18N6O2S B3055355 (R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine CAS No. 64124-19-2

(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine

Cat. No.: B3055355
CAS No.: 64124-19-2
M. Wt: 286.36 g/mol
InChI Key: WKBQNNWWFGYCFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine is a synthetic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a triazine ring substituted with dimethylamino groups and a thioether linkage to an alanine moiety. The presence of these functional groups imparts specific chemical properties that make it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazine Ring: The triazine ring is synthesized by reacting cyanuric chloride with dimethylamine under controlled conditions to introduce the dimethylamino groups.

    Thioether Formation: The triazine intermediate is then reacted with a thiol compound to form the thioether linkage.

    Alanine Coupling: Finally, the thioether intermediate is coupled with ®-alanine using peptide coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine undergoes various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazine ring can be reduced under specific conditions, although this is less common.

    Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced triazine derivatives.

    Substitution: Substituted triazine derivatives.

Scientific Research Applications

®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine involves its interaction with specific molecular targets. The triazine ring and thioether linkage allow it to bind to enzymes or receptors, potentially inhibiting their activity. The dimethylamino groups may also play a role in modulating the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)glycine: Similar structure but with glycine instead of alanine.

    ®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)serine: Similar structure but with serine instead of alanine.

Uniqueness

®-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine is unique due to the presence of the alanine moiety, which may impart specific biological activity and chemical reactivity compared to its analogs. The combination of the triazine ring, thioether linkage, and alanine makes it a versatile compound for various applications.

Properties

IUPAC Name

(2R)-2-amino-3-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O2S/c1-15(2)8-12-9(16(3)4)14-10(13-8)19-5-6(11)7(17)18/h6H,5,11H2,1-4H3,(H,17,18)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBQNNWWFGYCFN-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)SCC(C(=O)O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)SC[C@@H](C(=O)O)N)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 2
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 3
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 4
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 5
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine
Reactant of Route 6
(R)-3-([4,6-Bis(Dimethylamino)-S-triazin-2-yl]thio)alanine

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